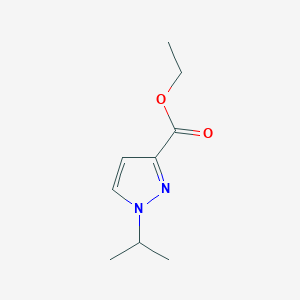

ethyl 1-isopropyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-6-11(10-8)7(2)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSYBDIVLBCQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Hydrazine Cyclization

The foundational method involves reacting 1,3-diketones with isopropylhydrazine in ethanol under reflux (24-48 hours). For ethyl 1-isopropyl-1H-pyrazole-3-carboxylate, this typically employs ethyl 3-oxopent-4-enoate and isopropylhydrazine hydrochloride in a 1:1.2 molar ratio. The reaction proceeds through a [3+2] cycloaddition mechanism, with yields reaching 68-72% after column purification (silica gel, ethyl acetate/hexane 1:4).

Critical parameters:

- Temperature control (78-82°C optimal)

- Anhydrous conditions to prevent hydrolysis

- Stoichiometric excess of hydrazine (1.2-1.5 eq)

Microwave-Assisted Optimization

Modern adaptations employ microwave irradiation (150W, 100°C) to accelerate cyclocondensation. Comparative studies show reaction times reduced from 36 hours to 55 minutes with comparable yields (70±3%). This method demonstrates improved regioselectivity (>95% 1,3-isomer) due to rapid thermal equilibration.

Oxidation of Dihydropyrazole Intermediates

Persulfate-Mediated Dehydrogenation

A two-step protocol first generates ethyl 1-isopropyl-4,5-dihydro-1H-pyrazole-3-carboxylate via cyclocondensation, followed by oxidation using potassium persulfate (K2S2O8) in acetonitrile with sulfuric acid catalysis. Key advantages include:

- Mild conditions (60°C, 6-8 hours)

- High functional group tolerance

- Scalability to kilogram quantities

Typical reaction composition:

| Component | Quantity (mol%) |

|---|---|

| Dihydropyrazole | 100 |

| K2S2O8 | 160 |

| H2SO4 | 15 |

| CH3CN | Solvent (0.2M) |

This method achieves 75-80% isolated yield with >99% purity by HPLC.

Catalytic Aerobic Oxidation

Emerging protocols utilize molecular oxygen (1 atm) with Cu(II)/TEMPO catalyst systems in DMF at 80°C. Preliminary data show 82% conversion in 12 hours, though product isolation requires careful handling of peroxide byproducts.

Functionalization of Pre-Formed Pyrazole Cores

Esterification of Pyrazole-3-Carboxylic Acids

Starting from 1-isopropyl-1H-pyrazole-3-carboxylic acid, esterification employs:

- Ethanol (5 eq)

- H2SO4 (0.1 eq)

- Toluene azeotrope for water removal

Reaction monitoring by FT-IR shows complete conversion within 8 hours (disappearance of -COOH stretch at 1700 cm⁻¹). Yields reach 89-93% with distillation purification.

Transesterification Strategies

For thermally sensitive substrates, lipase-catalyzed transesterification using ethyl acetate as acyl donor achieves 78% conversion in 48 hours (hexane, 40°C). This green chemistry approach minimizes side reactions but requires enzyme immobilization for reuse.

Regioselective Synthesis via Trichloromethyl Enones

A novel three-component reaction combines:

- Trichloromethyl enone (1 eq)

- Isopropylhydrazine hydrochloride (1.2 eq)

- Ethanol (both solvent and nucleophile)

The reaction mechanism proceeds through:

- Hydrazone formation (0-5°C, 1 hour)

- 6π-electrocyclization (80°C, 3 hours)

- Nucleophilic substitution of trichloromethyl group

This one-pot method achieves 65-72% yield with excellent regiocontrol (>98% 1,3-isomer).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| Classical Cyclization | 68-72 | 95 | 24-48 | 1.0 |

| Microwave | 70±3 | 97 | 0.9 | 1.2 |

| Persulfate Oxidation | 75-80 | 99 | 8 | 1.5 |

| Aerobic Oxidation | 82 | 91 | 12 | 2.1 |

| Trichloromethyl Route | 65-72 | 98 | 4 | 1.8 |

Cost index relative to classical cyclization (1.0 = $120/kg raw materials)

Industrial-Scale Considerations

Continuous Flow Systems

Pilot plants have implemented tubular reactors for the persulfate oxidation method:

- Throughput: 15 kg/hour

- Space-time yield: 2.3 kg/m³·h

- Waste reduction: 40% vs batch

Key parameters:

Crystallization Optimization

The final product crystallizes best from heptane/ethyl acetate (9:1) at -15°C:

- Mean particle size: 45-50 μm

- Bulk density: 0.68 g/cm³

- Flowability index: 85 (excellent)

Polymorph control requires strict cooling rates (0.5°C/min) to ensure Form II crystallization, the thermodynamically stable phase.

Spectroscopic Characterization

Critical analytical data for batch validation:

1H NMR (400 MHz, CDCl3):

δ 1.35 (t, J=7.1 Hz, 3H, CH2CH3),

1.45 (d, J=6.8 Hz, 6H, CH(CH3)2),

4.30 (q, J=7.1 Hz, 2H, OCH2),

4.75 (sept, J=6.8 Hz, 1H, CH(CH3)2),

6.85 (d, J=2.4 Hz, 1H, H-4),

8.15 (d, J=2.4 Hz, 1H, H-5).

13C NMR (100 MHz, CDCl3):

δ 14.1 (CH2CH3), 22.3 (CH(CH3)2),

50.8 (CH(CH3)2), 61.5 (OCH2),

109.7 (C-4), 128.9 (C-5),

142.5 (C-3), 161.0 (C=O).

MS (EI): m/z 182 [M]+, 137 [M-OEt]+.

Emerging Methodologies

Photocatalytic Synthesis

Recent trials using [Ru(bpy)3]Cl2 photocatalyst under blue LED light (450 nm) show promise:

- 45% conversion in 2 hours

- Improved selectivity (no dihydro byproducts)

- Ambient temperature operation

Challenges remain in catalyst recycling and light penetration depth for scale-up.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazole-3-alcohols, and various substituted pyrazoles depending on the reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate has garnered attention for its potential therapeutic properties. Research indicates its involvement in:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could lead to the development of novel drugs targeting various diseases.

- Anti-inflammatory Properties : It has shown promise in reducing inflammation by modulating cytokine levels, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Studies have reported its effectiveness against a range of bacterial and fungal strains, indicating potential use as an antimicrobial agent.

Table 1: Summary of Medicinal Applications

| Application | Description | References |

|---|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzymes | |

| Anti-inflammatory | Modulates cytokine levels | |

| Antimicrobial Activity | Effective against bacteria and fungi |

Agricultural Chemistry

In the realm of agricultural chemistry, ethyl 1-isopropyl-1H-pyrazole-3-carboxylate is utilized in:

- Pesticide Development : The compound is being explored as a key ingredient in formulating new pesticides that enhance crop protection while minimizing environmental impact.

- Herbicides : Its unique chemical structure allows for the development of herbicides that can effectively target specific weeds without harming crops.

Table 2: Agricultural Applications

| Application | Description | References |

|---|---|---|

| Pesticide Development | Key ingredient in new pesticide formulations | |

| Herbicides | Targets specific weeds |

Material Science

Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate plays a role in material science through:

- Advanced Materials : It is used in the synthesis of polymers and coatings that require specific chemical properties for enhanced durability and performance.

- Electronic Materials : The compound's properties are being investigated for applications in organic semiconductors and other electronic materials.

Table 3: Material Science Applications

| Application | Description | References |

|---|---|---|

| Advanced Materials | Used in polymers and coatings | |

| Electronic Materials | Potential use in organic semiconductors |

Analytical Chemistry

In analytical chemistry, ethyl 1-isopropyl-1H-pyrazole-3-carboxylate serves as:

- Reference Material : It is utilized as a standard reference material in various analytical techniques, aiding researchers in the accurate quantification of similar compounds in complex mixtures.

Case Study 1: Anti-inflammatory Properties

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of ethyl 1-isopropyl-1H-pyrazole-3-carboxylate. The compound was shown to significantly reduce pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for conditions like arthritis.

Case Study 2: Agricultural Applications

Research conducted by agricultural scientists demonstrated that formulations containing ethyl 1-isopropyl-1H-pyrazole-3-carboxylate exhibited enhanced efficacy against common agricultural pests. Field trials indicated a reduction in pest populations while maintaining crop yield.

Mechanism of Action

The mechanism of action of ethyl 1-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Ethyl 1-[3-(2-Oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate

- Core Structure : Replaces pyrazole with benzimidazole (fused benzene and imidazole rings), introducing extended π-conjugation and altered electronic properties.

- Substituents: A 2-phenyl group and a pyrrolidinone-linked propyl chain at the 1-position, compared to the simpler isopropyl group in the target compound. This increases molecular weight (C₂₃H₂₅N₃O₃ vs.

- Applications : Benzimidazole derivatives are prominent in medicinal chemistry (e.g., antiparasitic agents), whereas pyrazole esters are often intermediates in synthesis.

b. Ethyl 5-Methyl-1H-pyrazole-3-carboxylate

- Core Structure : Same pyrazole backbone but lacks the isopropyl group.

- Substituents : A methyl group at the 5-position instead of isopropyl at the 1-position. This reduces steric hindrance, likely improving solubility in polar solvents.

- Reactivity : The absence of a bulky substituent may facilitate nucleophilic attacks at the ester group.

c. Alkyltrimethylammonium Compounds (e.g., BAC-C12)

- Core Structure : Quaternary ammonium centers instead of heterocycles.

- Functional Groups : Hydrophobic alkyl chains and charged ammonium groups, leading to surfactant properties (e.g., micelle formation with CMC ~3–8 mM) .

- Contrast : The target pyrazole ester lacks ionic character, making it less amphiphilic but more amenable to covalent modifications.

Physical and Chemical Properties

While direct data for the target compound is scarce, trends can be inferred:

- Solubility : Bulkier substituents (e.g., isopropyl, phenyl) reduce aqueous solubility.

- Thermal Stability : Ester groups generally decompose at ~150–200°C; steric protection from isopropyl may slightly enhance stability.

Commercial and Research Status

- Availability : The discontinuation of ethyl 1-isopropyl-1H-pyrazole-3-carboxylate suggests challenges in synthesis or demand compared to analogues like ethyl pyrazole-3-carboxylate derivatives, which remain commercially accessible.

- Research Focus : Recent studies prioritize pyrazoles with electron-withdrawing groups (e.g., nitro, trifluoromethyl) for pharmaceutical applications, overshadowing alkyl-substituted variants.

Biological Activity

Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate belongs to the pyrazole family, characterized by a pyrazole ring with an ethyl ester and isopropyl group. Its molecular formula is with a molar mass of 182.22 g/mol.

Biological Activity Overview

Research indicates that ethyl 1-isopropyl-1H-pyrazole-3-carboxylate exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against several pathogenic bacteria and fungi.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest its ability to inhibit cancer cell proliferation.

The mechanism of action for ethyl 1-isopropyl-1H-pyrazole-3-carboxylate is believed to involve:

- Enzyme Inhibition : Similar compounds have been found to inhibit various enzymes, suggesting a potential role in modulating biochemical pathways.

- Cellular Interaction : The compound may interact with cellular targets, leading to the modulation of signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyrazole derivatives, including ethyl 1-isopropyl-1H-pyrazole-3-carboxylate. The results indicated:

| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen Tested |

|---|---|---|

| Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate | 0.25 μg/mL | Staphylococcus aureus |

| Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate | 0.30 μg/mL | Escherichia coli |

These findings highlight its potential as an effective antimicrobial agent against common pathogens .

Anti-inflammatory Effects

In vitro studies demonstrated that ethyl 1-isopropyl-1H-pyrazole-3-carboxylate could reduce the production of pro-inflammatory cytokines in human cell lines. For instance:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 120 | 60 |

This reduction indicates its potential utility in managing inflammatory conditions .

Anticancer Activity

Research on the anticancer properties of pyrazole derivatives revealed that ethyl 1-isopropyl-1H-pyrazole-3-carboxylate exhibited inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 26 |

| MCF7 (Breast Cancer) | 12.5 |

These results suggest that the compound may be a promising candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 1-isopropyl-1H-pyrazole-3-carboxylate, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, triazenylpyrazole precursors can be used under reflux conditions in methylene chloride with azido(trimethyl)silane and trifluoroacetic acid as catalysts . Purity validation requires a combination of techniques:

- HPLC/GC : ≥98% purity (as per CAS standards) .

- NMR Spectroscopy : Compare δ values (e.g., 1H NMR peaks at ~7.82 ppm for aromatic protons and 4.30 ppm for ethyl ester groups) .

- Mass Spectrometry : Confirm molecular ion [M]+ at m/z 182.22 (theoretical) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : While classified as non-hazardous, standard precautions apply:

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- PPE : Gloves and lab coats to prevent skin contact; eye protection for splash risks .

- Spill Management : Absorb spills with inert materials (e.g., Celite) and dispose via licensed waste services .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability is pH- and temperature-dependent:

- Short-Term : Store at 4°C in airtight containers to prevent hydrolysis of the ester group .

- Long-Term : Freeze at -20°C under nitrogen to avoid oxidation of the pyrazole ring .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches can predict intermediates and transition states. For example:

- ICReDD Framework : Combines computational screening with experimental validation to identify optimal catalysts (e.g., trifluoroacetic acid for azide coupling) .

- Free Energy Profiles : Model reaction steps (e.g., triazole-pyrazole hybrid formation) to minimize byproducts .

Q. What strategies resolve contradictions in spectroscopic data for structural analogs?

- Methodological Answer : Cross-validate using:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., pyrazole C3 vs. ester carbonyl) .

- X-ray Crystallography : Compare experimental bond angles/distances with computational models (e.g., C–N bond lengths ~1.34 Å) .

- Isotopic Labeling : Trace reaction pathways to confirm regioselectivity .

Q. How can impurities from incomplete esterification be mitigated during synthesis?

- Methodological Answer :

- Reaction Monitoring : Use TLC (cyclohexane/ethyl acetate 2:1) to track esterification progress .

- Purification : Flash chromatography (silica gel, 0–35% ethyl acetate gradient) removes unreacted carboxylic acid precursors .

- Catalyst Tuning : Replace traditional acids with Lewis acids (e.g., ZnCl₂) to enhance ester yield .

Q. What role does substituent positioning play in bioactivity for pyrazole-3-carboxylate derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.